2-((1-(2,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

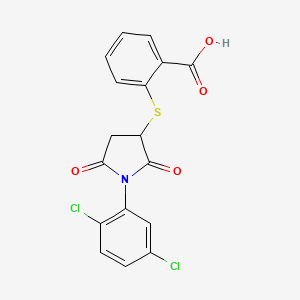

The compound 2-((1-(2,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid features a pyrrolidin-2,5-dione core substituted with a 2,5-dichlorophenyl group at the 1-position and a thioether-linked benzoic acid moiety at the 3-position.

Properties

IUPAC Name |

2-[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO4S/c18-9-5-6-11(19)12(7-9)20-15(21)8-14(16(20)22)25-13-4-2-1-3-10(13)17(23)24/h1-7,14H,8H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIZRCZEQYEGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)SC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the reaction of 2,5-dichlorophenylamine with succinic anhydride under acidic conditions.

Thioether Formation: The next step involves the introduction of the thioether linkage. This can be accomplished by reacting the pyrrolidinone intermediate with thiobenzoic acid in the presence of a suitable catalyst such as triethylamine.

Final Product Formation: The final step involves the cyclization and purification of the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Nitro and bromo derivatives.

Scientific Research Applications

2-((1-(2,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-((1-(2,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)thio]benzoic Acid ()

- Key Differences : The phenyl group replaces the 2,5-dichlorophenyl substituent.

- Molecular Formula: C₁₇H₁₃NO₄S vs. C₁₇H₁₁Cl₂NO₄S (target compound).

- Molecular Weight: The dichloro derivative has a higher molecular weight (~327.4 + 70.9 ≈ 398.3 g/mol), affecting solubility and diffusion kinetics. Bioactivity: Chlorinated aromatic rings often improve binding to hydrophobic pockets in enzymes or receptors, as seen in agrochemicals (e.g., etaconazole, propiconazole) .

2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic Acid ()

- Key Differences : A methylthio (-SMe) group replaces the 2,5-dichloro substituents.

- Molecular Formula: C₁₈H₁₅NO₄S₂ vs. C₁₇H₁₁Cl₂NO₄S (target compound).

- Acidity: Predicted pKa of 3.39 for the methylthio analog ; the dichloro variant may exhibit lower pKa due to stronger electron withdrawal. Stability: Thioether linkages are prone to oxidation, whereas chlorinated aromatics offer greater stability.

Heterocyclic Analogs with Dichlorophenyl Groups

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride ()

- Structural Contrasts: Replaces the pyrrolidinone-thioether-benzoic acid scaffold with an isoxazole-carboxylic acid chloride.

- Reactivity : The acid chloride group is highly reactive, making it a precursor for amide or ester syntheses. In contrast, the benzoic acid in the target compound is less reactive but more stable.

- Applications : Likely used as an intermediate in agrochemical synthesis, whereas the target compound’s benzoic acid may favor direct bioactivity .

Etaconazole and Propiconazole ()

- Structural Contrasts: Triazole rings replace the pyrrolidinone core, with dichlorophenyl groups retained.

- Bioactivity : These triazoles are fungicides targeting cytochrome P450 enzymes. The target compound’s benzoic acid could enable different modes of action, such as metal chelation or protein binding .

Table 1: Property Comparison of Key Analogs

*Estimated based on substituent effects.

Biological Activity

The compound 2-((1-(2,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic molecule with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a dichlorophenyl group and a dioxopyrrolidinyl moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H14Cl2N2O4S

- Molecular Weight : 397.26 g/mol

- CAS Number : 74124-79-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The thioether linkage in the structure allows for potential interactions with thiol groups in proteins, which could lead to enzyme inhibition or modulation of receptor activity.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression by binding to their active sites.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting signal transduction pathways related to cell growth and apoptosis.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of dioxopyrrolidine can inhibit tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways.

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Dioxopyrrolidine derivative | HeLa | 25 | Apoptosis induction | |

| Thioether analog | MCF-7 | 15 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that similar thio compounds possess broad-spectrum antibacterial activity.

| Study | Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|---|

| Thio derivative | E. coli | 18 | |

| Dioxopyrrolidine analog | S. aureus | 20 |

Case Study 1: Anticancer Properties

A recent study investigated the anticancer effects of a related compound in a murine model of breast cancer. The study found that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers.

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on the inhibition of cyclooxygenase (COX) enzymes by this class of compounds. The results indicated that the compound effectively reduced COX activity, leading to decreased production of pro-inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.